(E)-2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethenesulfonamide
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Description
(E)-2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethenesulfonamide is a chemical compound that has been widely studied for its potential application in scientific research. This compound is known for its unique structure and its ability to interact with various biological systems.
Scientific Research Applications
Organic Photovoltaics (OPVs)
This compound, with its thiophene core structure, is a potential candidate for use in OPVs. The thiophene units can act as π-spacers, contributing to the low-lying Highest Occupied Molecular Orbital (HOMO) levels and small band gaps, which are desirable for efficient charge transfer and light absorption in solar cells .
Organic Light Emitting Diodes (OLEDs)
The luminescent properties of thiophene derivatives make them suitable for the active emitting layers in OLEDs. The compound’s ability to exhibit fluorescence in the near-infrared region can be harnessed to develop NIR OLEDs with specific emission wavelengths .
properties
IUPAC Name |
(E)-2-phenyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S2/c22-25(23,13-9-17-4-2-1-3-5-17)20-14-18-6-10-21(11-7-18)15-19-8-12-24-16-19/h1-5,8-9,12-13,16,18,20H,6-7,10-11,14-15H2/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVSGELKVNDZMD-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethenesulfonamide |
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